5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one is a heterocyclic compound that features a tetrazole ring fused to an indanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an indanone derivative with sodium azide and a suitable catalyst to form the tetrazole ring. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce various substituted derivatives of the compound .
Scientific Research Applications
5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The tetrazole ring can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-(1H-Tetrazol-5-yl)isophthalic acid: This compound also contains a tetrazole ring and is used in the synthesis of coordination polymers.
1H-Tetrazole: A simpler tetrazole derivative with various applications in organic synthesis.
Uniqueness
5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one is unique due to its fused indanone structure, which imparts distinct chemical properties and reactivity compared to other tetrazole derivatives. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
1131622-29-1 |
---|---|
Molecular Formula |
C10H8N4O |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
5-(tetrazol-1-yl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H8N4O/c15-10-4-1-7-5-8(2-3-9(7)10)14-6-11-12-13-14/h2-3,5-6H,1,4H2 |
InChI Key |
FZYKWZHAQLCFPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.